An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde
An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde
CAS Number: 5305-40-8
This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound with the chemical formula C5H2Cl2N2O.[1] It is a versatile building block due to the presence of two reactive chlorine atoms and an aldehyde functional group on the pyrimidine core.
| Property | Value | Reference |
| CAS Number | 5305-40-8 | [1][2][3] |
| Molecular Formula | C5H2Cl2N2O | [1] |
| Molecular Weight | 176.99 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 66-71 °C | |
| Assay | ≥ 96% | |
| Storage Temperature | 2-8°C | |
| SMILES String | Clc1ncnc(Cl)c1C=O | |
| InChI | 1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
| InChI Key | XQSJHQXYQAUDFC-UHFFFAOYSA-N |
Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
The primary method for the synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl3).[5][6][7][8]
Synthesis Workflow
Caption: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol is a representative example of the synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde.
Materials:
-
4,6-Dihydroxypyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl3)
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphoryl chloride (POCl3) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Reaction with Dihydroxypyrimidine: Cool the Vilsmeier reagent to 5°C and add 4,6-dihydroxypyrimidine portion-wise.
-
Continue stirring for another 30 minutes, then heat the reaction mixture in a water bath for several hours.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into crushed ice.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether to yield 4,6-Dichloropyrimidine-5-carbaldehyde.
Chemical Reactivity and Applications
4,6-Dichloropyrimidine-5-carbaldehyde is a valuable precursor in the synthesis of various heterocyclic compounds, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at positions 4 and 6 are susceptible to displacement by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms and the aldehyde group, facilitates SNAr reactions. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiols
The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
SNAr Reaction Workflow
Caption: General workflow for SNAr reactions of 4,6-Dichloropyrimidine-5-carbaldehyde.
Experimental Protocol: SNAr Amination
This protocol describes a typical amination reaction.
Materials:
-
4,6-Dichloropyrimidine-5-carbaldehyde
-
Amine (e.g., a primary or secondary amine)
-
Base (e.g., triethylamine or sodium hydroxide)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
Dissolve 4,6-Dichloropyrimidine-5-carbaldehyde in a suitable solvent in a reaction flask.
-
Add the amine to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids. Consequently, synthetic pyrimidine derivatives are of great interest in medicinal chemistry. 4,6-Dichloropyrimidine-5-carbaldehyde serves as a crucial intermediate for the synthesis of a variety of pyrimidine-based compounds with potential therapeutic applications, including:
-
Antiviral agents
-
Anticancer drugs
The ability to selectively functionalize the pyrimidine ring at the 4, 5, and 6 positions allows for the generation of diverse molecular libraries for drug screening and lead optimization.
Spectroscopic Data
Characterization of 4,6-Dichloropyrimidine-5-carbaldehyde and its derivatives is typically performed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aldehyde proton and the pyrimidine ring proton. |
| ¹³C NMR | Signals for the carbonyl carbon, the pyrimidine ring carbons, and any substituent carbons. |
| LC-MS | A peak corresponding to the molecular weight of the compound, often observed as [M+H]⁺. |
| HPLC | Used to determine the purity of the compound. |
Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[3]
Safety Information
4,6-Dichloropyrimidine-5-carbaldehyde is classified as a hazardous substance.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).
Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5305-40-8 Cas No. | 4,6-Dichloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. 5305-40-8|4,6-Dichloropyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
